molecular formula C13H12N2O4 B3160240 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 866019-35-4

3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No. B3160240
CAS RN: 866019-35-4
M. Wt: 260.24 g/mol
InChI Key: HLNWXAGAISCNHC-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid proline and is also known as NPPA. This compound has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of pyrrolo[1,2-b]cinnolin-10-one, a heterocyclic compound with potential pharmaceutical applications. The reduction process involving similar compounds demonstrated the formation of various heterocyclic structures, which are often explored for their unique chemical and biological properties (Kimbaris & Varvounis, 2000).

  • Electrochromic Devices : Derivatives of 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid have been utilized in the creation of new soluble conducting polymers for electrochromic devices. These devices change color when an electric charge is applied, making the polymers useful in various display technologies (Variş et al., 2006).

  • Antibacterial Activity : Research into pyrrolidinone derivatives, which can be synthesized from compounds similar to 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, has shown potential antibacterial properties. These derivatives have been evaluated for their effectiveness against bacterial infections, indicating a potential use in medical treatments (Žirgulevičiūtė et al., 2015).

  • Synthesis of Dabigatran Etexilate : This compound's derivatives have been used in the synthesis of Dabigatran Etexilate, a drug with anticoagulant properties. The research demonstrates the role of these derivatives in producing complex pharmaceutical compounds (Huansheng, 2013).

  • Phospholipase A2 Inhibitors : Studies have explored the synthesis of indole-based compounds involving derivatives of 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid for inhibiting cytosolic phospholipase A2α. These inhibitors have potential applications in treating inflammation-related diseases (Tomoo et al., 2014).

  • Synthesis of β-Lactams : Derivatives of this compound have been used in synthesizing β-lactams, a class of antibiotics. This demonstrates the compound's utility in creating important pharmaceutical agents (Behzadi et al., 2015).

  • Antioxidant and Anti-inflammatory Activity : Some derivatives of 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid have shown significant antioxidant and anti-inflammatory activities, suggesting their potential use in treating related health conditions (Subudhi & Sahoo, 2011).

properties

IUPAC Name

3-(4-nitrophenyl)-3-pyrrol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-13(17)9-12(14-7-1-2-8-14)10-3-5-11(6-4-10)15(18)19/h1-8,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNWXAGAISCNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250582
Record name β-(4-Nitrophenyl)-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

CAS RN

866019-35-4
Record name β-(4-Nitrophenyl)-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866019-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(4-Nitrophenyl)-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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